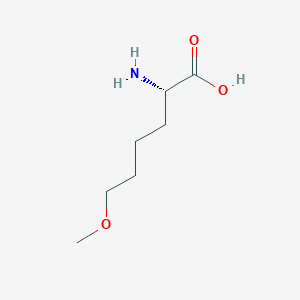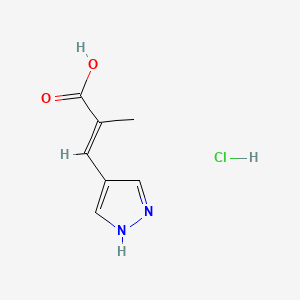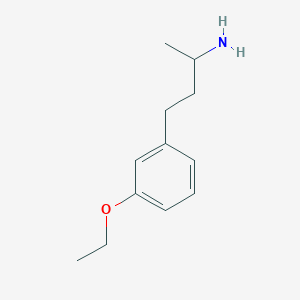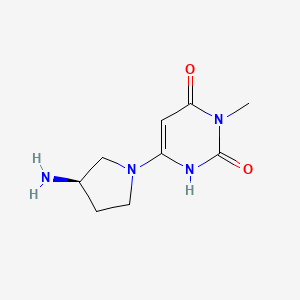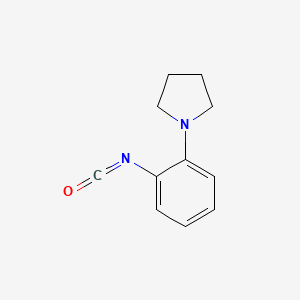
1-(2-Isocyanatophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
Méthodes De Préparation
The synthesis of 1-(2-Isocyanatophenyl)pyrrolidine typically involves the reaction of 2-aminophenylpyrrolidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
1-(2-Isocyanatophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanatophenyl)pyrrolidine involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
1-(2-Isocyanatophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinones: These compounds feature a similar pyrrolidine ring but with different functional groups, such as carbonyl or hydroxyl groups.
Phenylisocyanates: These compounds have an isocyanate group attached to a phenyl ring but lack the pyrrolidine moiety.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different substituents can be compared in terms of their reactivity, stability, and applications. The uniqueness of this compound lies in the combination of the pyrrolidine ring and the isocyanate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(2-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
WQMVGHRHLQILJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


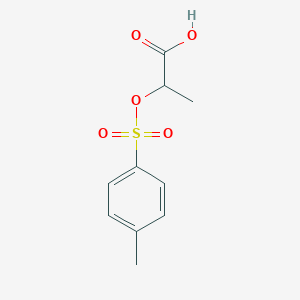
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
